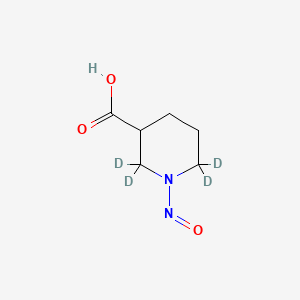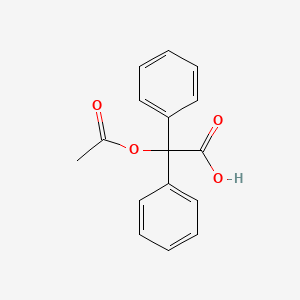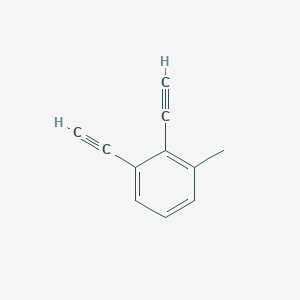
6-Ethoxy-5-isocyanato-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-5-isocyanato-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C13H15NO2. It contains 15 hydrogen atoms, 13 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms. This compound is characterized by the presence of an ethoxy group (-OCH2CH3) and an isocyanate group (-NCO) attached to the tetrahydronaphthalene ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxy-5-isocyanato-1,2,3,4-tetrahydronaphthalene typically involves the following steps:
Starting Material: The synthesis begins with tetrahydronaphthalene as the starting material.
Ethoxylation: The tetrahydronaphthalene undergoes ethoxylation to introduce the ethoxy group at the 6-position.
Isocyanation: The ethoxy-substituted tetrahydronaphthalene is then treated with an isocyanating agent to introduce the isocyanate group at the 5-position.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving large-scale reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process may involve the use of catalysts to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxy-5-isocyanato-1,2,3,4-tetrahydronaphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alcohols and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield ketones or carboxylic acids.
Reduction Products: Reduction typically results in the formation of primary or secondary amines.
Substitution Products: Substitution reactions can produce ureas or carbamates.
Scientific Research Applications
6-Ethoxy-5-isocyanato-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be employed in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is used in the production of polymers and coatings due to its reactive isocyanate group.
Mechanism of Action
The mechanism by which 6-ethoxy-5-isocyanato-1,2,3,4-tetrahydronaphthalene exerts its effects involves its interaction with molecular targets and pathways. The isocyanate group can react with nucleophiles, leading to the formation of covalent bonds. This reactivity is utilized in various biological and industrial processes.
Comparison with Similar Compounds
6-Ethoxy-5-isocyanato-1,2,3,4-tetrahydronaphthalene is unique due to its specific structural features. Similar compounds include:
6-Ethoxy-1,2,3,4-tetrahydronaphthalene: Lacks the isocyanate group.
5-Isocyanato-1,2,3,4-tetrahydronaphthalene: Lacks the ethoxy group.
6-Ethoxy-5-aminonaphthalene: Contains an amino group instead of the isocyanate group.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
6-ethoxy-5-isocyanato-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C13H15NO2/c1-2-16-12-8-7-10-5-3-4-6-11(10)13(12)14-9-15/h7-8H,2-6H2,1H3 |
InChI Key |
GDTXWUFTTAXPAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=C(CCCC2)C=C1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[3-chloro-2,5-dimethoxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-dicyclohexylphosphane;palladium(2+);2-phenylethanamine](/img/structure/B15351374.png)
![[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B15351378.png)
